
4-Acetyl-1-(2-dimethylamino-ethyl)-3-hydroxy-5-(4-hydroxy-3-methoxy-phenyl)-1,5-dihydro-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetyl-1-(2-dimethylamino-ethyl)-3-hydroxy-5-(4-hydroxy-3-methoxy-phenyl)-1,5-dihydro-pyrrol-2-one, also known as C21H26N2O5, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This molecule has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of 4-Acetyl-1-(2-dimethylamino-ethyl)-3-hydroxy-5-(4-hydroxy-3-methoxy-phenyl)-1,5-dihydro-pyrrol-2-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. Specifically, this molecule has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and proliferation, and the NF-κB pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, 4-Acetyl-1-(2-dimethylamino-ethyl)-3-hydroxy-5-(4-hydroxy-3-methoxy-phenyl)-1,5-dihydro-pyrrol-2-one has been studied for its biochemical and physiological effects. This molecule has been shown to reduce oxidative stress and inflammation, as well as improve glucose metabolism and insulin sensitivity. Additionally, 4-Acetyl-1-(2-dimethylamino-ethyl)-3-hydroxy-5-(4-hydroxy-3-methoxy-phenyl)-1,5-dihydro-pyrrol-2-one has been shown to have neuroprotective effects and improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Acetyl-1-(2-dimethylamino-ethyl)-3-hydroxy-5-(4-hydroxy-3-methoxy-phenyl)-1,5-dihydro-pyrrol-2-one in lab experiments is its potential therapeutic applications, particularly in cancer research. Additionally, this molecule has been shown to have anti-inflammatory and antioxidant properties, which may be useful in studying various disease models. However, one limitation of using 4-Acetyl-1-(2-dimethylamino-ethyl)-3-hydroxy-5-(4-hydroxy-3-methoxy-phenyl)-1,5-dihydro-pyrrol-2-one in lab experiments is its limited solubility in water, which may limit its use in certain assays.
Direcciones Futuras
There are many potential future directions for the study of 4-Acetyl-1-(2-dimethylamino-ethyl)-3-hydroxy-5-(4-hydroxy-3-methoxy-phenyl)-1,5-dihydro-pyrrol-2-one. One direction is to further explore its mechanism of action and identify other signaling pathways that may be involved in its therapeutic effects. Another direction is to optimize the synthesis method to improve the yield and purity of the final product. Additionally, further studies are needed to determine the safety and efficacy of this molecule in animal and human models, as well as its potential for use in combination with other therapies.
Métodos De Síntesis
The synthesis of 4-Acetyl-1-(2-dimethylamino-ethyl)-3-hydroxy-5-(4-hydroxy-3-methoxy-phenyl)-1,5-dihydro-pyrrol-2-one has been achieved through various methods. One method involves the condensation of 4-hydroxy-3-methoxybenzaldehyde and 2-dimethylaminoethylamine, followed by cyclization with acetylacetone and hydroxylation with sodium periodate. Another method involves the reaction of 4-hydroxy-3-methoxybenzaldehyde, dimethylamine, acetylacetone, and ammonium acetate in ethanol, followed by hydroxylation with sodium periodate. These methods have been optimized and modified to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
4-Acetyl-1-(2-dimethylamino-ethyl)-3-hydroxy-5-(4-hydroxy-3-methoxy-phenyl)-1,5-dihydro-pyrrol-2-one has been studied for its potential therapeutic applications, particularly in the treatment of cancer. This molecule has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in various cancer cell lines. Additionally, 4-Acetyl-1-(2-dimethylamino-ethyl)-3-hydroxy-5-(4-hydroxy-3-methoxy-phenyl)-1,5-dihydro-pyrrol-2-one has been studied for its potential anti-inflammatory and antioxidant properties.
Propiedades
Fórmula molecular |
C17H22N2O5 |
|---|---|
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
3-acetyl-1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C17H22N2O5/c1-10(20)14-15(11-5-6-12(21)13(9-11)24-4)19(8-7-18(2)3)17(23)16(14)22/h5-6,9,15,21-22H,7-8H2,1-4H3 |
Clave InChI |
SGOAHANFJXQBPY-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC(=C(C=C2)O)OC)CCN(C)C)O |
SMILES canónico |
CC(=O)C1=C(C(=O)N(C1C2=CC(=C(C=C2)O)OC)CCN(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(furan-2-ylmethyl)-4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(E)-3-phenylprop-2-enoyl]-2H-pyrrol-5-one](/img/structure/B282437.png)
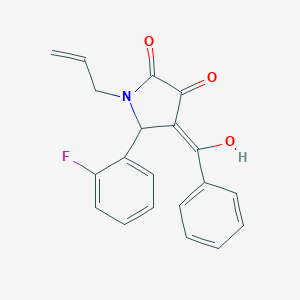
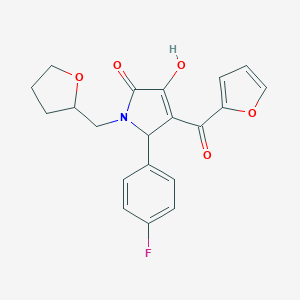
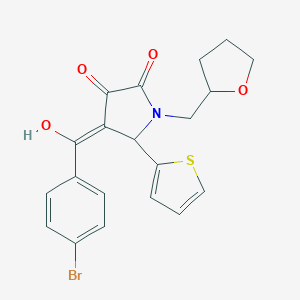
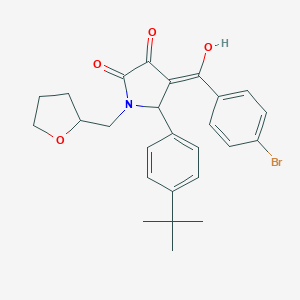
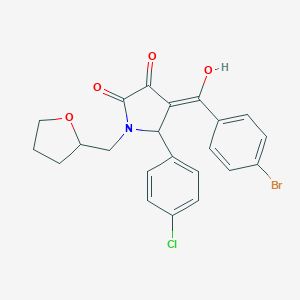
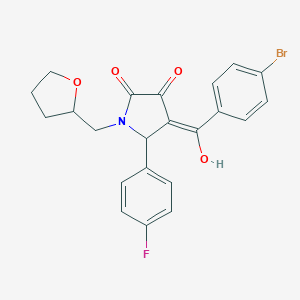

![4-(2,4-dimethoxyphenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282453.png)
![3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282460.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282461.png)